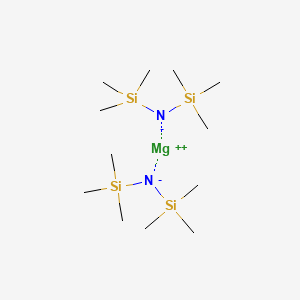
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: is a compound characterized by the presence of three carboxylic acid groups attached to a propene backbone. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid typically involves the incorporation of carbon-13 isotopes into the starting materials. One common method is the carboxylation of a suitable precursor, such as a 13C-labeled propene derivative, under controlled conditions. The reaction may involve the use of catalysts and specific reagents to ensure the correct geometric configuration and isotopic labeling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the isotopic purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated tricarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated tricarboxylic acids
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Chemistry: The isotopic labeling of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid makes it a valuable tool in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme activities involving carboxylic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and as a standard for calibrating analytical instruments.
Wirkmechanismus
The mechanism by which (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes enhance the sensitivity and resolution of the spectra, allowing for detailed structural analysis. In biological systems, the compound can be incorporated into metabolic pathways, where its isotopic labeling allows for precise tracking and quantification of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
(E)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: The “E” configuration is a geometric isomer with different spatial arrangement around the double bond.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid: The non-labeled version of the compound, lacking the carbon-13 isotopes.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid derivatives: Various esterified or amidated derivatives with different functional groups.
Uniqueness: The unique aspect of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid lies in its isotopic labeling, which provides enhanced capabilities for analytical and research applications. The specific geometric configuration (Z) also contributes to its distinct chemical properties and reactivity compared to its isomers and derivatives.
Eigenschaften
Molekularformel |
C6H6O6 |
|---|---|
Molekulargewicht |
180.06 g/mol |
IUPAC-Name |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
Isomerische SMILES |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
Kanonische SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


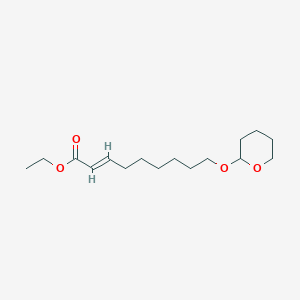

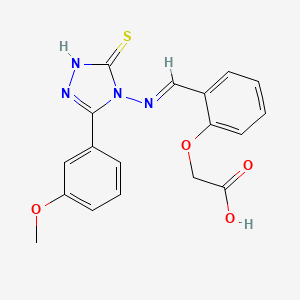

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
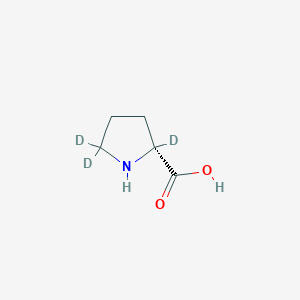

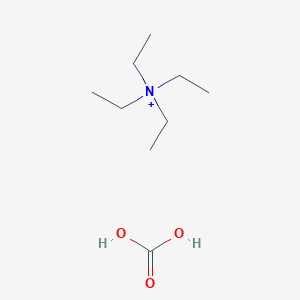
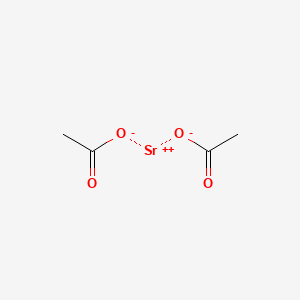
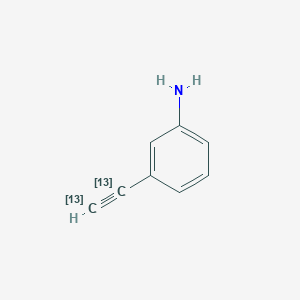

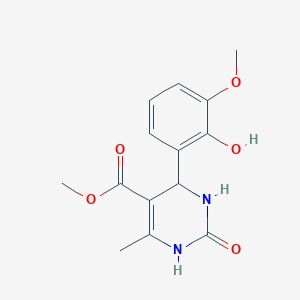
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
